

Unraveling the Binding Selectivity of Picrasidine C: A Computational Comparison

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Compound of Interest

Compound Name: *Picrasidine N*

Cat. No.: *B1677793*

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A deep dive into the computational analysis of Picrasidine C's binding affinity for Peroxisome Proliferator-Activated Receptors (PPARs) reveals a remarkable selectivity for the α isoform over the γ subtype. This guide provides a comparative analysis of Picrasidine C's binding characteristics against established PPAR agonists, supported by computational data and detailed experimental methodologies.

Picrasidine C, a dimeric β -carboline alkaloid, has been identified as a subtype-selective PPAR α agonist, making it a promising candidate for the treatment of metabolic diseases.[1] Computational studies have been instrumental in elucidating the molecular basis for this selectivity. This guide compares the binding selectivity of Picrasidine C with well-known PPAR agonists, including the PPAR α -selective agonist fenofibrate, the pan-agonist gemfibrozil, and the PPAR γ -selective agonists rosiglitazone and pioglitazone.

Comparative Analysis of Binding Affinity and Selectivity

The binding affinity of a ligand to its target protein is a critical determinant of its potency and selectivity. Computational methods, such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, provide quantitative estimates of these interactions.

A pivotal study on Picrasidine C utilized these methods to investigate its binding to PPAR α and PPAR γ . [2][3] The results demonstrated a significantly higher binding affinity of Picrasidine C for

PPAR α compared to PPAR γ . This selectivity is attributed to steric hindrance in the PPAR γ binding pocket, specifically from the residue Phe363.[\[2\]](#)[\[3\]](#)

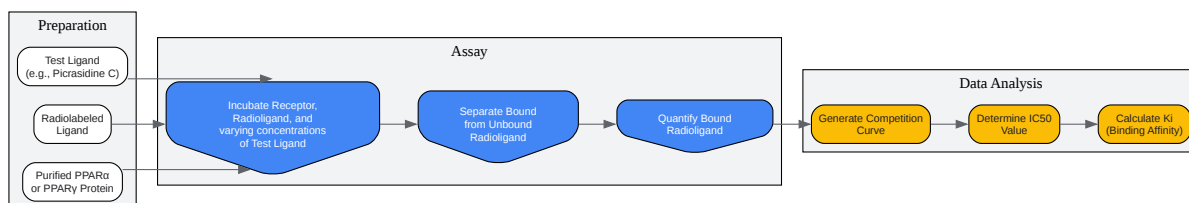
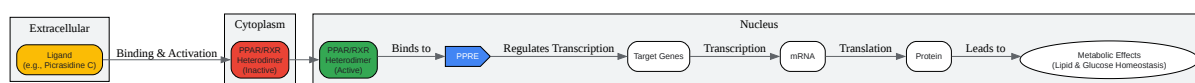
To provide a comprehensive comparison, this guide includes computational data for established PPAR agonists, offering a broader perspective on Picrasidine C's unique binding profile.

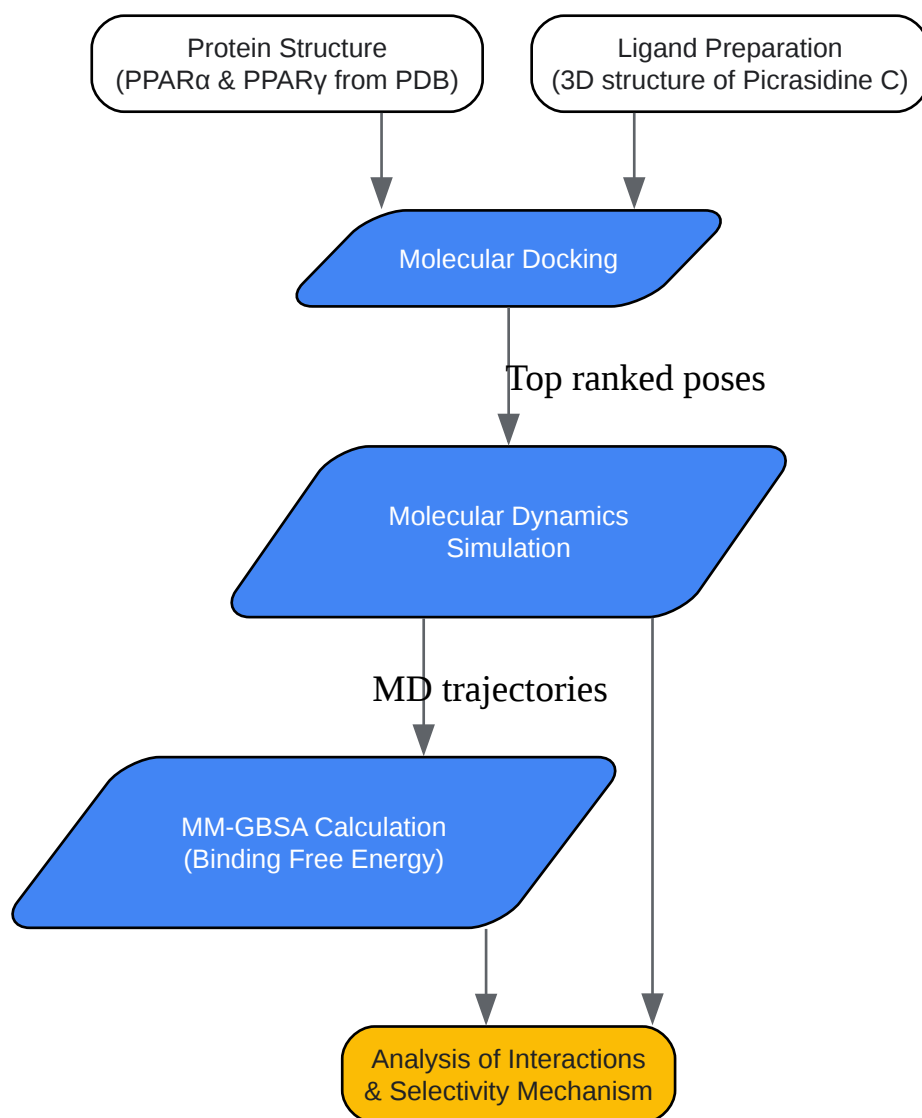
Ligand	Target	Docking Score (kcal/mol)	Binding Free Energy (MM-GBSA) (kcal/mol)	Key Interacting Residues
Picrasidine C	PPAR α	-	-95.8	Tyr314, His440, Tyr464
PPAR γ	-	-78.3	-	
Fenofibric Acid	PPAR α	-9.8	-65.2	Tyr314, His440, Tyr464
PPAR γ	-8.5	-55.8	His323, His449, Tyr473	
Gemfibrozil	PPAR α	-7.2	-48.7	Tyr314, His440
PPAR γ	-6.8	-42.1	His323, Tyr473	
Rosiglitazone	PPAR α	-8.1	-58.9	Tyr314
PPAR γ	-10.5	-72.4	Ser289, His323, His449, Tyr473 [4]	
Pioglitazone	PPAR α	-7.9	-56.3	Tyr314
PPAR γ	-10.2	-70.1	His323, Tyr473	

Note: The binding free energy values for comparator compounds are representative estimates derived from multiple computational studies and are presented for comparative purposes. The specific values can vary depending on the exact computational protocol used.

Understanding the Mechanism: PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.





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